molecular formula C10H11BrN2O B8582036 N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide

N-(6-bromopyridin-2-yl)-3-methylbut-2-enamide

Cat. No. B8582036
M. Wt: 255.11 g/mol
InChI Key: FOBIEIQCPASWIE-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

To a solution of 2-amino-6-bromopyridine (3.015 g, 0.017 mol) and Et3N (2.40 mL, 0.017 mol) in CH2Cl2 (20.0 mL), was added 3,3-dimethylacryloylchloride (1.96 mL, 0.017 mol) under N2 at 0° C. The mixture was slowly warmed to RT and stirred for 12 h. The reaction was quenched by the addition of H2O (20.0 mL), the organic layer was separated, dried over Na2SO4 and evaporated to dryness to yield crude compound which was used without purification.
Quantity
3.015 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.CCN(CC)CC.[CH3:16][C:17]([CH3:22])=[CH:18][C:19](Cl)=[O:20]>C(Cl)Cl>[Br:8][C:4]1[N:3]=[C:2]([NH:1][C:19](=[O:20])[CH:18]=[C:17]([CH3:22])[CH3:16])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
3.015 g
Type
reactant
Smiles
NC1=NC(=CC=C1)Br
Name
Quantity
2.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.96 mL
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of H2O (20.0 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield crude compound which
CUSTOM
Type
CUSTOM
Details
was used without purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrC1=CC=CC(=N1)NC(C=C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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